3-((1-(2-(3-Methoxyphenoxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
Description
Properties
IUPAC Name |
3-[1-[2-(3-methoxyphenoxy)acetyl]piperidin-3-yl]oxypyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c1-25-14-4-2-5-15(10-14)26-13-18(24)23-9-3-6-16(12-23)27-19-17(11-20)21-7-8-22-19/h2,4-5,7-8,10,16H,3,6,9,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSGEEKNBUQHEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)N2CCCC(C2)OC3=NC=CN=C3C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-((1-(2-(3-Methoxyphenoxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that has attracted significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a pyrazine ring, a carbonitrile group, and various functional groups that may enhance its interaction with biological targets.
Structural Characteristics
The molecular structure of 3-((1-(2-(3-Methoxyphenoxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₉H₂₀N₄O₄ |
| Molecular Weight | 368.4 g/mol |
| CAS Number | 2034485-50-0 |
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may function as an inhibitor of various kinases involved in cell signaling pathways, which are crucial for cellular responses and therapeutic applications.
Biological Activities
Preliminary studies have suggested several potential biological activities for this compound:
- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.
- Analgesic Effects : There is evidence suggesting that it may also possess analgesic properties, making it a candidate for pain management therapies.
- Antitumor Activity : Similar pyrazine derivatives have shown promise as antitumor agents, indicating that this compound could potentially inhibit cancer cell proliferation through similar mechanisms .
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazine derivatives, including those structurally related to 3-((1-(2-(3-Methoxyphenoxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile:
- Enzyme Inhibition Studies :
- Cell Line Studies :
- Synergistic Effects with Chemotherapeutics :
Comparison with Similar Compounds
Comparison with Similar Compounds
*Inferred values based on structural analysis.
Key Observations:
Substituent Impact: The 3-methoxyphenoxy acetyl group in the target compound likely increases lipophilicity compared to the dihydrodioxine substituent in , which may improve membrane permeability .
Synthetic Yields :
- Analogs with pyrazine-carbonitrile cores (e.g., ) were synthesized in ~68% yields using reflux conditions with chloroacetic acid and aldehydes, suggesting viable routes for the target compound’s synthesis.
Research Findings and Data
Spectroscopic Data:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-((1-(2-(3-Methoxyphenoxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile, and what analytical methods validate its purity?
- Methodology:
- Synthesis: A plausible route involves nucleophilic substitution of a pyrazine-2-carbonitrile precursor with a functionalized piperidinyloxy intermediate. Evidence from analogous compounds (e.g., CHK1 inhibitors) suggests using tetrabutylammonium methoxide in methanol for alkoxy group introduction .
- Characterization: Employ HPLC (≥98% purity threshold, as per CCT244747 standards) and LC-MS for mass confirmation .
- Structural Validation: Use X-ray crystallography (SHELXL refinement) or NMR spectroscopy to confirm stereochemistry and substituent positions .
Q. How can the compound’s stability under varying laboratory conditions be assessed?
- Methodology:
- Perform stress testing: Expose the compound to heat (40–60°C), light, and humidity. Monitor degradation via HPLC and track byproducts using high-resolution mass spectrometry (HRMS) .
- For pH stability, incubate in buffered solutions (pH 3–10) and analyze aliquots at timed intervals .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodology:
- Kinase Inhibition: Use a fluorescence-based kinase assay (e.g., ADP-Glo™) to screen against CHK1 or related kinases, referencing protocols for CCT244747 .
- Cellular Uptake: Apply confocal microscopy with fluorescently tagged analogs or quantify intracellular concentrations via LC-MS/MS .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported bioactivity across studies?
- Methodology:
- Solve the compound’s crystal structure using SHELX programs to determine conformational flexibility of the piperidine ring. Compare puckering parameters (Cremer-Pople coordinates) to correlate bioactive conformers with potency .
- Cross-validate with molecular dynamics simulations to assess binding mode variations in kinase active sites .
Q. What strategies address discrepancies in synthetic yields from different piperidin-3-yl precursors?
- Methodology:
- Analyze steric and electronic effects of precursors using DFT calculations. For example, bulky substituents on piperidine may hinder acetyl group acylation .
- Optimize reaction conditions (e.g., solvent polarity, temperature) via Design of Experiments (DoE) to maximize yield .
Q. How can in silico modeling predict off-target interactions with G-protein-coupled receptors (GPCRs)?
- Methodology:
- Perform molecular docking using GPCR homology models (e.g., NK1 or 5-HT receptors) from . Prioritize targets with piperidine/pyrazine-binding motifs .
- Validate predictions with functional assays (e.g., calcium flux for GPCR activation) .
Q. What advanced techniques quantify the compound’s metabolite profile in hepatic microsomes?
- Methodology:
- Incubate with human liver microsomes and NADPH. Analyze metabolites via UPLC-QTOF-MS with MetaboLynx™ software. Compare fragmentation patterns to known Phase I/II metabolites of pyrazine derivatives .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?
- Methodology:
- Measure solubility experimentally in DMSO, methanol, and hexane using nephelometry. Correlate with computational logP values (e.g., ACD/Labs) and molecular polarity indices .
- Note: Discrepancies may arise from polymorphic forms; characterize solid-state diversity via PXRD .
Methodological Resources Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
